molecular formula C12H22N6O6 B1665760 Arginyl-glycyl-aspartic acid CAS No. 99896-85-2

Arginyl-glycyl-aspartic acid

Cat. No. B1665760
CAS RN: 99896-85-2
M. Wt: 346.34 g/mol
InChI Key: IYMAXBFPHPZYIK-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginyl-glycyl-aspartic acid (RGD) is a tripeptide composed of L-arginine, glycine, and L-aspartic acid . The sequence is a common element in cellular recognition . The RGD motif was initially identified in fibronectin as the sequence motif that mediates cell attachment .


Synthesis Analysis

One study discusses the synthesis of uniform and stable one-dimensional CdTe nanostructures in aqueous solution using a cyclic RGD peptide as the ligand . This suggests that RGD can be used in the synthesis of nanostructures, indicating its potential in nanotechnology applications.


Molecular Structure Analysis

The empirical formula of RGD is C12H22N6O6, and it has a molecular weight of 346.34 . The InChI string is 1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving RGD are not detailed in the search results, it’s known that RGD plays a crucial role in cell adhesion, which involves complex biochemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of RGD include its empirical formula (C12H22N6O6), molecular weight (346.34), and its role as an integrin binding site .

Scientific Research Applications

Tumor Diagnosis and Targeted Therapy

RGD motif, comprising short peptides with the RGD sequence, binds competitively to the integrin receptor, preventing tumor cell adhesion. This leads to apoptosis and inhibits tumor cell adhesion, proliferation, invasion, and metastasis by blocking the integrin-focal adhesion kinase (FAK) pathway. The binding site of RGD to integrin provides a target for anticancer drugs, making it significant in tumor diagnosis and anti-tumor therapy (Bi Jianhua, 2012).

Structure and Binding Sequence

The crystal structure of RGD, crucial for binding of fibrinogen to cell surface receptors, shows that peptide bonds are trans, with the backbone bending at glycine. This structure has been compared to RGD sequences in 3-D protein structures, showing a diversity of conformations for this tripeptide sequence (D. Eggleston & S. Feldman, 2009).

Interaction with Platelet Adhesion Receptors

RGD peptides interact with platelet membrane glycoprotein IIb-IIIa (GPIIb-IIIa), influencing platelet stimulation and affecting the coupling of RGD peptides to platelet subunits. This interaction demonstrates specificity and is influenced by different factors including the presence of adhesive proteins (S. D’Souza et al., 1988).

Nanoparticle Targeting and Efficacy

Cyclic RGD peptides, with high affinity towards αVβ3 integrin overexpressed in many cancers, have been used to target ultrasmall gold nanoparticles for the delivery of cytotoxic payloads. This enhances cellular uptake by αVβ3 integrin expressing cells and leads to increased cytotoxicity, demonstrating the potential of RGD functionalization in improving the efficacy of therapeutic nanoparticles (R. Perrins et al., 2022).

Enhancing Anticancer Effects of Compounds

RGD-containing nanostructured lipid carriers have been developed to improve the anticancer capability of certain compounds by attaching to integrin superfamily on cancer cells. This approach has shown to enhance apoptotic activity and effective targeting and accumulation into tumor cells (Hamed Hajipour et al., 2018).

Role in Plant/Pathogen Interactions

The RGD motif in Ptr ToxA, a proteinaceous host-selective toxin, is important in plant/pathogen interactions, particularly in the biochemical basis of tan spot disease in wheat. Experiments indicate that the RGD motif of Ptr ToxA interacts with a putative host receptor, possibly an integrin-like receptor, influencing toxin action and host cell death (S. Meinhardt et al., 2002).

Nanoparticle Tumor Targeting

Optimizing the interface between nanoparticles and biological environments can enhance delivery to tumor areas. Gold nanoparticles functionalized with RGD have shown improved internalization at the cellular level and higher accumulation within the tumor in vivo, suggesting their potential for drug delivery and radiation therapy (Celina Yang et al., 2018).

Combination Therapy for Acute Myocardial Ischemia

RGD-modified lipid-polymer hybrid nanoparticles co-loaded with specific drugs have been developed for combination therapy in acute myocardial ischemia. These nanoparticles show significant cardiac distribution and infarct therapy effect, illustrating the potential of RGD-modified carriers in therapeutic applications (J. Qiu et al., 2017).

Imaging and Tumor Vasculature Targeting

RGD peptide-labeled quantum dots have been used for in vivo targeting and imaging of tumor vasculature. This approach offers significant potential for integrin-targeted near-infrared optical imaging, aiding in cancer detection and management (W. Cai et al., 2006).

Promoting Diabetic Ulcer Healing

RGD peptide matrix has been shown to promote and accelerate the healing of chronic diabetic foot ulcers. The treatment significantly increased the rate and percentage of ulcer closure, underscoring its potential in therapeutic applications for diabetic patients (D. Steed et al., 1995).

Tissue Engineering and Drug Delivery

RGD peptides, as part of cyanophycin or multi-L-arginyl-poly-L-aspartic acid, are involved in various biochemical processes and have potential applications in tissue engineering and drug delivery. These include being a precursor for important molecules, forming hydrogels, and being used in therapeutic compositions for dental sensitivity (R. Simon, 1976; S. Ahmed et al., 2016).

Future Directions

RGD has been used in various research and applications. For instance, it has been used in the synthesis of nanostructures , and it functions as a brain tumor targeting ligand . One study evaluated the antimicrobial, antibiofilm, and anticancer potentials of Glycyl-Arginine and Lysyl-Aspartic acid dipeptides . These findings suggest that RGD and similar peptides have potential in a range of future applications, from nanotechnology to medicine .

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMAXBFPHPZYIK-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912420
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginyl-glycyl-aspartic acid

CAS RN

99896-85-2, 119865-10-0, 124123-27-9
Record name Arginine-glycine-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99896-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginyl-glycyl-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly (arginyl-glycyl-aspartic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARGINYL-GLYCYL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arginyl-glycyl-aspartic acid
Reactant of Route 2
Reactant of Route 2
Arginyl-glycyl-aspartic acid
Reactant of Route 3
Reactant of Route 3
Arginyl-glycyl-aspartic acid
Reactant of Route 4
Reactant of Route 4
Arginyl-glycyl-aspartic acid
Reactant of Route 5
Arginyl-glycyl-aspartic acid
Reactant of Route 6
Arginyl-glycyl-aspartic acid

Citations

For This Compound
1,910
Citations
SE D'Souza, MH Ginsberg, EF Plow - Trends in biochemical sciences, 1991 - Elsevier
The tripeptide Arg-Gly-Asp (RGD) was originally identified as the sequence within fibronectin that mediates cell attachment. The RGD motif has now been found in numerous other …
Number of citations: 765 www.sciencedirect.com
EF Plow, MD Pierschbacher, E Ruoslahti, G Marguerie… - 1987 - ashpublications.org
Human fibrinogen has an Arg-Gly-Asp-Ser (RGDS) sequence at residues 572- 575 of its A alpha-chain. Although RGDS-containing peptides inhibit fibrinogen binding to stimulated …
Number of citations: 217 ashpublications.org
SE d'Souza, MH Ginsberg, SC Lam, EF Plow - Journal of Biological …, 1988 - ASBMB
A chemical cross-linking approach has been used to characterize the interaction of platelets with small peptides of 7 and 14 residues containing the arginyl-glycyl-aspartic acid (RGD) …
Number of citations: 171 www.jbc.org
H Hajipour, M Ghorbani, H Kahroba… - Process …, 2019 - Elsevier
… One of these ligands is Arginyl-glycyl-aspartic acid (RGD) which is the most common peptide motif that is responsible for cell adhesion to the integrins (especially αvβ3 integrin) in …
Number of citations: 25 www.sciencedirect.com
Z Nikfar, Z Shariatinia - International Journal of Nano Dimension, 2020 - journals.iau.ir
… In this work, arginyl-glycyl-aspartic acid (RGD) tripeptide was used as the carrier for the anticancer CP drug which was attached to different RGD active sites to produce twenty DDSs for …
Number of citations: 10 journals.iau.ir
H Sevim Akan, G Şahal, TD Karaca, ÖA Gürpınar… - Archives of …, 2023 - Springer
… Arginyl-glycyl-aspartic acid-containing drug-loaded nanostructured lipid carriers enhanced the anticancer effects of drugs by increasing the uptake of drugs for A549 lung cancer cell …
Number of citations: 6 link.springer.com
J Yan, J Guo, Y Wang, X Xing, X Zhang, G Zhang… - Drug Delivery, 2022 - Taylor & Francis
… Cyclic arginyl-glycyl-aspartic acid (RGD) peptide has been explored by our group as an α v β 3 integrin receptor-specific targeting moiety for the targeted delivery of nanoparticles to MI …
Number of citations: 3 www.tandfonline.com
SE D'Souza, MH Ginaberg, S Lam… - Thrombosis and …, 1987 - thieme-connect.com
The platelet adhesive proteins, fibrinogen, fibronectin and von WillebrandFactor, contain RGD amino acid sequences; RGD-containing peptides inhibit the binding of these adhesive …
Number of citations: 2 www.thieme-connect.com
SW Meinhardt, W Cheng, CY Kwon… - Plant …, 2002 - academic.oup.com
A fundamental problem of plant science is to understand the biochemical basis of plant/pathogen interactions. The foliar disease tan spot of wheat (Triticum aestivum), caused …
Number of citations: 81 academic.oup.com
H He, X Sun, X Wang, Y Sun, H Xu, JR Lu - RSC Advances, 2014 - pubs.rsc.org
Aqueous synthesis of one dimensional (1D) semiconductor nanostructures presents a great challenge. By using a cyclic RGD peptide as the ligand, 1D wurtzite CdTe nanocrystals with …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.